molecular formula C10H8N2O2S B129068 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid CAS No. 144060-98-0

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B129068
CAS No.: 144060-98-0
M. Wt: 220.25 g/mol
InChI Key: WAIPVXWDQQHMQG-UHFFFAOYSA-N
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Description

2-(4-pyridyl)-4-methyl-Thiazole-5-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Synthesis and Biological Evaluation

2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid derivatives have been explored for their potential in various fields, such as the development of antithrombotic agents and antibacterial activity. In one study, derivatives of this compound exhibited good in vivo antithrombotic activity and moderate to good antimicrobial activity, showcasing their potential in therapeutic applications (Babu et al., 2016).

Metal–Organic Frameworks (MOFs)

The compound has been utilized in the creation of metal–organic frameworks (MOFs). In particular, it has been used to react with Cd(NO3)2·6H2O or Mn(NO3)2, leading to the formation of three-dimensional (3D) coordination compounds. These compounds have unique properties such as adsorption selectivity for CO2 and antiferromagnetic coupling, demonstrating their utility in materials science and environmental applications (Zhou et al., 2013).

Coordination Architectures

The versatility of this compound extends to its use in forming diverse metal−organic supramolecular architectures. These complexes have shown a range of dimensional structures, such as layered arrays and one-dimensional chain structures. This variability in structure highlights the compound's flexibility and adaptability in coordination chemistry (Chen et al., 2007).

Novel Complex Synthesis

The compound has also been a key component in the synthesis of novel dinuclear rhenium oxocomplexes. These complexes have been analyzed using various spectroscopic methods and X-ray crystallography, indicating potential applications in the field of coordination chemistry and molecular structure analysis (Machura et al., 2011).

Potential Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their potential anti-inflammatory activity. Some synthesized compounds showed significant inhibition against carrageenan-induced rat paw edema, suggesting their potential as therapeutic agents (Rabea et al., 2006).

Thermal Behaviour Study

The thermal decomposition and stability of derivatives of this compound have been studied, indicating its stability up to the fusion point. Such studies are crucial in understanding the compound's behavior under different thermal conditions, which is important in materials science and pharmaceutical applications (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Crystal Structures of Metal Compounds

The compound has been used in the synthesis and characterization of novel copper(II) and cadmium(II) compounds. These compounds' crystal structures were determined by single crystal X-ray diffraction analyses, contributing valuable insights to the field of crystallography and coordination chemistry (Hong et al., 2014).

Synthesis of Various Derivatives

Various derivatives of this compound have been synthesized, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives. These derivatives have been used to explore new chemical compounds, showcasing the compound's utility in synthetic organic chemistry (Dovlatyan et al., 2004).

Amine-imine Tautomerism Study

The amine-imine tautomerism of esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids has been studied using 1H NMR. This study contributes to a deeper understanding of the chemical properties and behavior of such compounds (Hyengoyan et al., 2005).

Future Directions

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, such as in the case of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, has led to the development of alternative nucleophilic reagents and novel main group approaches . This area of research continues to be of interest, with the aim of improving the poor reaction success of 2-pyridyl boron nucleophiles .

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIPVXWDQQHMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363285
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-98-0
Record name 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A mixture of ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate (744 mg), 1 N NaOH (4 ml) and tetrahydrofuran-ethanol (1:1, 6 ml) was stirred at room temperature for 1 hour and diluted with water, to which was added 1 N hydrochloric acid (4 ml) to give the title compound as crystals (595 mg, 90.2%).
Quantity
744 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with metal ions to form MOFs and what are the structural characteristics of these resulting frameworks?

A1: this compound (HL) acts as a bridging ligand, coordinating to metal ions through its carboxylate and nitrogen atoms. [] In the cited study, HL reacted with cadmium nitrate or manganese nitrate, yielding three-dimensional MOFs with permanent pores. These pores form straight one-dimensional channels within the framework structure. [] The cadmium-based MOF, 4(DMF), exhibits selective adsorption of carbon dioxide over other gases like hydrogen, nitrogen, methane, carbon monoxide, and oxygen at room temperature. [] The manganese-based MOF, 3(DMF), displays weak antiferromagnetic coupling between the manganese centers. []

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